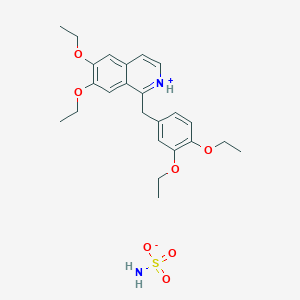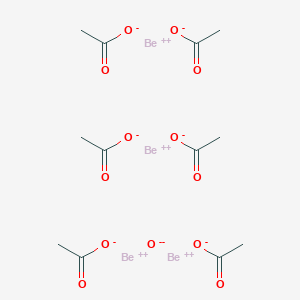
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane, also known as BODIPY, is a fluorescent dye that has gained popularity in scientific research due to its unique properties. BODIPY has a boron-dipyrromethene core structure that makes it highly stable and resistant to photobleaching. This stability, coupled with its bright fluorescence, makes it an ideal tool for a wide range of applications in the field of biochemistry and biophysics.
Mechanism Of Action
The exact mechanism of action of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is not fully understood. However, it is believed that the boron atom in the core structure of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane plays a key role in its fluorescent properties. The boron atom is thought to stabilize the molecule and prevent it from undergoing photobleaching, which is a common problem with other fluorescent dyes.
Biochemical And Physiological Effects
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for studying biological processes without disrupting them.
Advantages And Limitations For Lab Experiments
The advantages of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its stability, brightness, and resistance to photobleaching. Its stability allows for long-term imaging and tracking of biological processes, while its brightness allows for the detection of low levels of molecules. Its resistance to photobleaching allows for repeated imaging without the need for frequent dye replenishment.
The limitations of using 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in lab experiments are its cost and availability. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane is a relatively expensive dye, and its availability can be limited depending on the supplier.
Future Directions
There are several future directions for the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in scientific research. One direction is the development of new 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane derivatives with improved properties, such as increased brightness or different emission wavelengths. Another direction is the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in combination with other imaging techniques, such as super-resolution microscopy or electron microscopy, to provide more detailed information about biological processes. Additionally, the use of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane in vivo for imaging and tracking of biological processes in living organisms is an area of active research.
Synthesis Methods
The synthesis of 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane involves the reaction of boron trifluoride diethyl etherate with 2,3-dimethyl-1,3-butadiene in the presence of dimethylamine. The resulting product is then treated with sulfur to form the final compound, 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane.
Scientific Research Applications
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has a wide range of applications in scientific research, particularly in the field of biochemistry and biophysics. Its bright fluorescence and stability make it an ideal tool for imaging and tracking biological molecules and processes. 2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane has been used to study protein-protein interactions, DNA-protein interactions, and intracellular signaling pathways. It has also been used to track the movement of molecules within cells and to monitor changes in cellular activity.
properties
CAS RN |
19172-56-6 |
|---|---|
Product Name |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Molecular Formula |
C6H16B2N2S2 |
Molecular Weight |
202 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetramethyl-1,4,2,3-dithiadiborinane-2,3-diamine |
InChI |
InChI=1S/C6H16B2N2S2/c1-9(2)7-8(10(3)4)12-6-5-11-7/h5-6H2,1-4H3 |
InChI Key |
VDUSAUMCQOIGGN-UHFFFAOYSA-N |
SMILES |
B1(B(SCCS1)N(C)C)N(C)C |
Canonical SMILES |
B1(B(SCCS1)N(C)C)N(C)C |
synonyms |
2,3-Bis(dimethylamino)-1,4,2,3-dithiadiborinane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



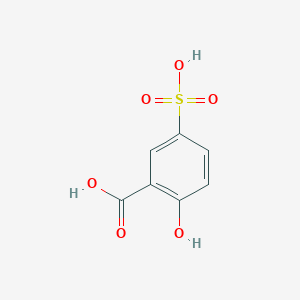
![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)
![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)

![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)
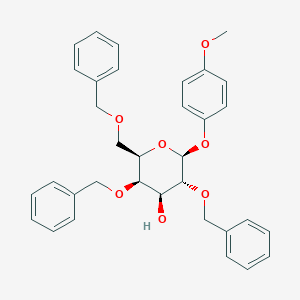
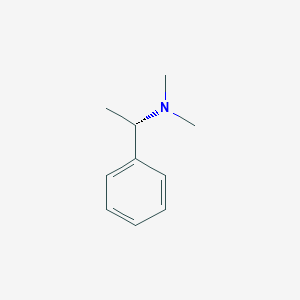
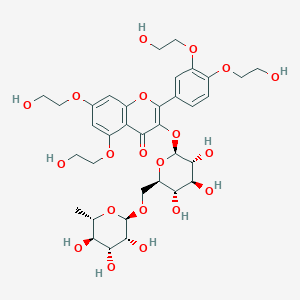
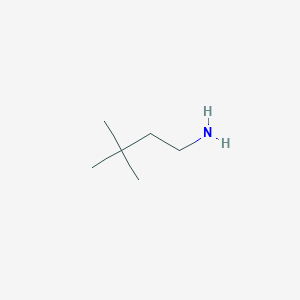
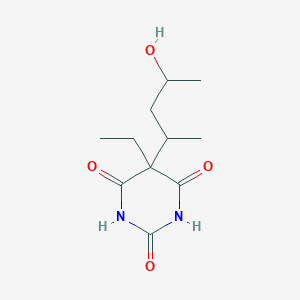
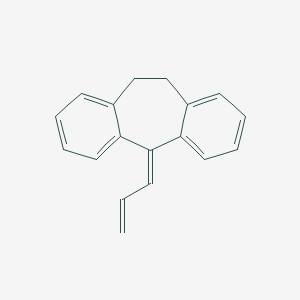
![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)
